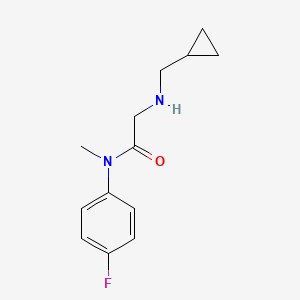
2-(cyclopropylmethylamino)-N-(4-fluorophenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopropylmethylamino)-N-(4-fluorophenyl)-N-methylacetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA aminotransferase, CPP-115 increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mechanism of Action
As mentioned earlier, 2-(cyclopropylmethylamino)-N-(4-fluorophenyl)-N-methylacetamide works by inhibiting GABA aminotransferase, leading to increased GABA levels in the brain. This increased GABAergic neurotransmission can modulate neuronal excitability and reduce seizure activity. It can also affect reward pathways in the brain, potentially reducing drug-seeking behavior.
Biochemical and Physiological Effects:
2-(cyclopropylmethylamino)-N-(4-fluorophenyl)-N-methylacetamide has been shown to have a high degree of selectivity for GABA aminotransferase, with minimal effects on other enzymes or neurotransmitter systems. It has also been shown to have good bioavailability and brain penetration, making it a promising candidate for clinical development.
Advantages and Limitations for Lab Experiments
One advantage of 2-(cyclopropylmethylamino)-N-(4-fluorophenyl)-N-methylacetamide is its high degree of selectivity for GABA aminotransferase, which reduces the potential for off-target effects. However, its potency and selectivity can also make it difficult to study in vivo, as high doses may be required to achieve therapeutic effects. Additionally, its effects on GABAergic neurotransmission may be complex and context-dependent, making it important to carefully design experiments to avoid confounding factors.
Future Directions
There are several potential future directions for research on 2-(cyclopropylmethylamino)-N-(4-fluorophenyl)-N-methylacetamide. One area of interest is its potential as an adjunct therapy for epilepsy, either alone or in combination with other antiepileptic drugs. It may also have potential as a treatment for addiction, anxiety, and depression, although more research is needed to fully understand its effects in these conditions. Additionally, further studies are needed to better understand its mechanism of action and potential side effects, as well as to optimize dosing and delivery methods for clinical use.
Synthesis Methods
2-(cyclopropylmethylamino)-N-(4-fluorophenyl)-N-methylacetamide can be synthesized through a multistep process involving the reaction of 4-fluoroaniline with cyclopropylmethylamine, followed by acetylation with acetic anhydride and N-methylation with formaldehyde and sodium cyanoborohydride. The final product is obtained through recrystallization and purification.
Scientific Research Applications
2-(cyclopropylmethylamino)-N-(4-fluorophenyl)-N-methylacetamide has been extensively studied for its potential therapeutic benefits in several neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have demonstrated that 2-(cyclopropylmethylamino)-N-(4-fluorophenyl)-N-methylacetamide can reduce seizure activity in animal models of epilepsy and enhance the efficacy of antiepileptic drugs. It has also been shown to reduce drug-seeking behavior in animal models of cocaine addiction and alcohol dependence.
properties
IUPAC Name |
2-(cyclopropylmethylamino)-N-(4-fluorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-16(12-6-4-11(14)5-7-12)13(17)9-15-8-10-2-3-10/h4-7,10,15H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDQPEICBDIMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)CNCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethylamino)-N-(4-fluorophenyl)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile](/img/structure/B7590204.png)
![N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide](/img/structure/B7590213.png)
![2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7590225.png)
![(3Z)-3-[(3-methylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7590227.png)
![N-(3-aminophenyl)-2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7590228.png)
![[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-acetylamino]-acetic acid ethyl ester](/img/structure/B7590240.png)
![5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7590247.png)

![5-[(2-Methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7590264.png)
![2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590289.png)

![2-[3-[(2-Hydroxy-4-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B7590299.png)
![2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid](/img/structure/B7590301.png)
![2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590305.png)